molecular formula C14H21N3O2 B1378892 Tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate CAS No. 886770-90-7

Tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate

Cat. No.: B1378892
CAS No.: 886770-90-7
M. Wt: 263.34 g/mol
InChI Key: BPWOXCWPHVVITM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules . This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and a piperazine ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen with a tert-butyl group. One common method involves the reaction of 3-(pyridin-2-yl)piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can yield pyridine N-oxide derivatives, while reduction of a nitro group can produce the corresponding amine .

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The piperazine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites or allosteric sites on target proteins . This interaction can lead to changes in the conformation and function of the target protein, resulting in the desired biological effect .

Properties

IUPAC Name

tert-butyl 3-pyridin-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-16-12(10-17)11-6-4-5-7-15-11/h4-7,12,16H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWOXCWPHVVITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886770-90-7
Record name tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate
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